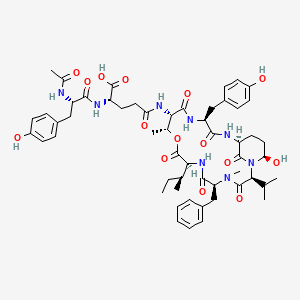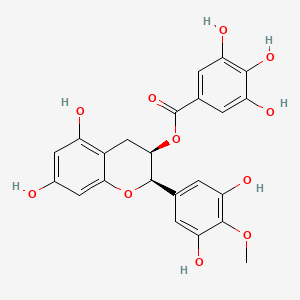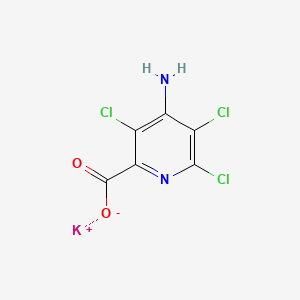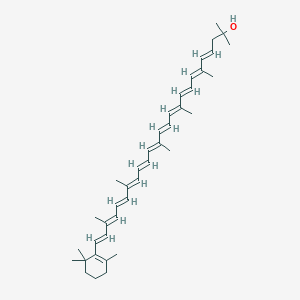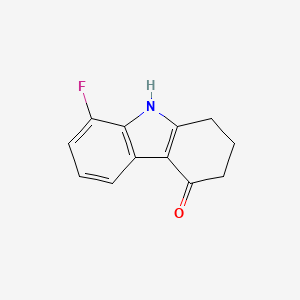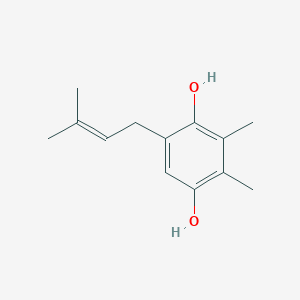
Plastoquinol-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plastoquinol is a prenyl- or polyprenyl-hydroquinone that results from the reduction of a plastoquinone to the corresponding hydroquinone.
Aplicaciones Científicas De Investigación
Electron Transport and Photosynthesis
Plastoquinol (Plastoquinol-1) plays a crucial role in the electron transport chain of photosynthesis. It acts as an electron carrier between photosystem II (PSII) and the cytochrome b6f complex in the thylakoid membrane of plant cells. Molecular dynamics simulations have revealed multiple channels through which Plastoquinol and its oxidized form, Plastoquinone, enter and leave PSII. This process is essential for the efficient functioning of the photosynthesis machinery (van Eerden et al., 2017).
Photoprotection and Antioxidant Properties
Plastoquinol serves as a chemical quencher of singlet oxygen, a reactive oxygen species formed during high light stress in plants. It is involved in the protection of plant cells from oxidative damage. Studies in Arabidopsis thaliana have demonstrated that Plastoquinol and its oxidation products play a significant role in quenching singlet oxygen and protecting plants from photooxidative stress (Ferretti et al., 2018).
Role in Photooxidative Damage and Plant Tolerance
Research indicates that Plastoquinone-9, closely related to Plastoquinol, is integral to plant tolerance against excess light energy and photooxidative damage. This is evident from studies showing rapid consumption of Plastoquinone-9 in Arabidopsis plants exposed to excess light, indicating its central photoprotective role as an antioxidant (Ksas et al., 2015).
Artificial Photosynthesis Systems
Plastoquinol's function in photosynthesis has inspired the development of bioinspired artificial photosynthesis systems. These systems aim to mimic natural photosynthetic processes, including the reduction of Plastoquinone to Plastoquinol. Such innovations are significant for understanding and harnessing solar energy conversion (Fukuzumi et al., 2020).
Plastid Terminal Oxidase and Stress Responses
Plastoquinol is also involved in the functioning of the plastid terminal oxidase (PTOX), which plays a dual role as both a protective and pro-oxidant function in plants. PTOX oxidizes Plastoquinol, and its activity is linked to plant responses under various abiotic stresses, like high temperatures and light conditions (Krieger-Liszkay & Feilke, 2016).
Propiedades
Nombre del producto |
Plastoquinol-1 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-(3-methylbut-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C13H18O2/c1-8(2)5-6-11-7-12(14)9(3)10(4)13(11)15/h5,7,14-15H,6H2,1-4H3 |
Clave InChI |
WKFUDLTXRQQGHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1C)O)CC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



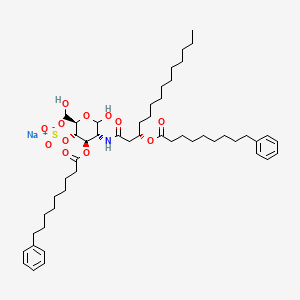
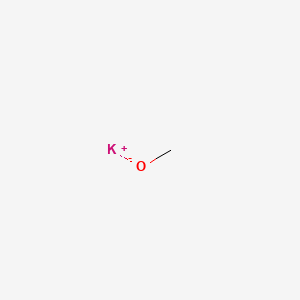
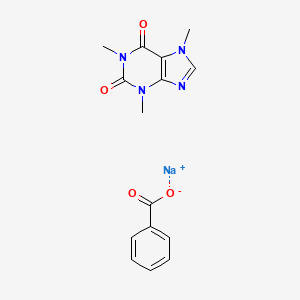
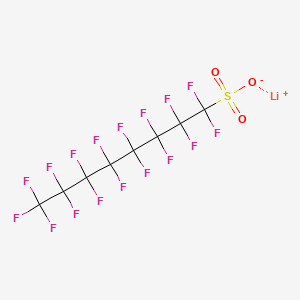
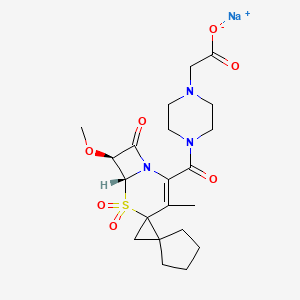
![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)
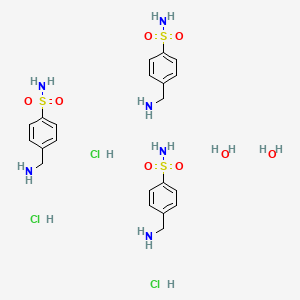
![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)
![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)
